1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene
Description
Substituent Orientation
Functional Group Influence
Comparative Analysis
- Ortho vs. para effects : The bromine at position 1 and the trifluoromethoxy group at position 4 create a para-dominant electronic profile, reducing meta-substitution likelihood.
This structural specificity underscores its utility in synthesizing asymmetrically substituted aromatic systems.
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O2/c10-3-4-15-8-5-6(1-2-7(8)11)16-9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMXDXFNAFRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Aromatic Precursors
This approach involves the selective bromination of a suitably substituted benzene derivative containing the trifluoromethoxy group. The process typically employs brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst or under controlled conditions to achieve regioselectivity.
- Starting with 4-(trifluoromethoxy)benzene or its derivatives.
- Bromination using Br₂ under controlled temperature (0–25°C) to selectively introduce bromine at the ortho position relative to the trifluoromethoxy group.
- Isolation and purification of the mono-brominated intermediate.
- Patent CN101168495A describes a method for synthesizing brominated trifluorobenzene derivatives, emphasizing temperature control and reagent ratios to optimize regioselectivity and yield.
- Bromination conditions must be carefully optimized to prevent polybromination.
- Use of solvents like carbon tetrachloride or chloroform facilitates controlled reaction environments.
Nucleophilic Substitution for Ethoxy and Bromoethoxy Groups
This method involves nucleophilic substitution reactions to introduce the bromoethoxy group onto the aromatic ring, often starting from a phenol or phenol derivative.
- Synthesis of 2-bromoethoxy derivatives via reaction of ethylene oxide with phenols or phenol derivatives.
- Subsequent electrophilic aromatic substitution to attach the bromoethoxy group at the desired position on the benzene ring.
- Although specific literature on this exact compound is limited, similar strategies are employed in the synthesis of halogenated aromatic ethers, with reaction conditions optimized for regioselectivity and yield.
- The bromoethoxy group can be introduced via Williamson ether synthesis, utilizing bromoethanol and phenolic precursors under basic conditions.
Functional Group Modification via Halogenation and Substitution
This involves multi-step reactions where initial halogenation of the aromatic ring is followed by substitution reactions to introduce the desired groups.
- Bromination of the aromatic ring.
- Nucleophilic substitution with ethoxy derivatives.
- Introduction of the trifluoromethoxy group through nucleophilic aromatic substitution or diazotization methods.
- Patent CN101450891B details a synthesis route for fluorinated and brominated benzene derivatives, emphasizing reagent ratios and temperature conditions to optimize product purity and yield.
- The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide sources, such as trifluoromethyl iodide or trifluoromethanesulfonate, under suitable conditions.
Summary of Preparation Data
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | Bromine, catalysts | Controlled temperature (0–25°C) | Simple, high regioselectivity | Polybromination risk |
| Nucleophilic Substitution | Ethylene oxide, phenols | Basic conditions, elevated temperature | Versatile for functionalization | Multi-step process |
| Multi-step Halogenation | Brominating agents, trifluoromethoxy reagents | Temperature and reagent ratio control | High purity products | Longer synthesis time |
Notes on Environmental and Cost Considerations
- Use of chlorinated solvents like carbon tetrachloride poses environmental concerns; alternatives such as dichloromethane or ethyl acetate are preferred.
- Reagent ratios and reaction times are optimized to maximize yield and minimize waste.
- Catalysts and reagents should be selected for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
General Reactivity Profile
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound containing bromine and trifluoromethoxy substituents. Key reactivity aspects include:
-
Nucleophilic substitution at brominated positions.
-
Electrophilic aromatic substitution influenced by electron-withdrawing trifluoromethoxy (-OCF₃) groups.
-
Elimination reactions involving the 2-bromoethoxy group.
Nucleophilic Substitution Reactions
The bromine atoms at positions 1 and 2 are susceptible to nucleophilic displacement. Data from analogous brominated benzene derivatives ( ) suggest:
Example Reaction Pathway (SN2):
Yield: ~60–75% under optimized conditions .
Electrophilic Aromatic Substitution (EAS)
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Nitration at position 5 (meta to -OCF₃) | 45% |
| Cl₂/FeCl₃ | RT, 1 hr | Chlorination at position 3 (ortho to Br) | 32% |
Limitation : Low reactivity due to -OCF₃ electron withdrawal .
Elimination and Aryne Formation
The 2-bromoethoxy group (-OCH₂CH₂Br) undergoes elimination under strong bases (e.g., LiNPr₂), forming a benzyne intermediate ( ):
Applications:
Key Data :
Functional Group Transformations
The trifluoromethoxy group is generally inert under standard conditions but can be modified via radical pathways ( ):
| Reaction | Conditions | Product |
|---|---|---|
| Reductive Defluorination | Mg/THF, 12 hrs | Replacement of -OCF₃ with -OH |
| Radical Bromination | NBS, AIBN, CCl₄ | Addition of Br at position 6 |
Challenges : High bond dissociation energy of C-F bonds limits reactivity .
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing Br₂ and COF₂ .
-
Photoreactivity : UV exposure triggers homolytic cleavage of C-Br bonds, forming aryl radicals .
Comparative Reactivity Table
| Position | Substituent | Reactivity |
|---|---|---|
| 1 | Br | High (SN2, cross-coupling) |
| 2 | -OCH₂CH₂Br | Moderate (elimination, hydrolysis) |
| 4 | -OCF₃ | Low (inert under most conditions) |
Scientific Research Applications
Chemical Synthesis
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. The trifluoromethoxy group imparts unique electronic properties, making it an effective precursor for the synthesis of complex organic molecules. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atoms in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are pivotal in drug development and material science.
Pharmaceutical Applications
The compound is particularly valuable in medicinal chemistry due to its potential to act as an intermediate in the synthesis of pharmaceutical agents. Its applications include:
- Drug Development : The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drug candidates. This compound can be modified to create analogs that target specific biological pathways or receptors.
- Antiviral and Anticancer Agents : Research has indicated that compounds containing trifluoromethoxy groups exhibit promising biological activities, including antiviral and anticancer properties. Studies have explored its role in developing new therapeutic agents that leverage these effects.
Material Science
In material science, this compound is used to synthesize specialty polymers and materials with enhanced properties:
- Fluorinated Polymers : The incorporation of trifluoromethoxy groups into polymer backbones can improve thermal stability and chemical resistance, making them suitable for high-performance applications.
- Light Emitting Diodes (LEDs) : Research has shown that derivatives of this compound can be used in the fabrication of organic light-emitting diodes (OLEDs), contributing to advancements in display technology.
Case Study 1: Synthesis of Antiviral Agents
In a study published in the European Journal of Organic Chemistry, researchers synthesized a series of antiviral compounds using this compound as a key intermediate. The resulting compounds demonstrated significant activity against viral infections, highlighting the compound's role in developing new therapeutic strategies.
Case Study 2: Development of Fluorinated Polymers
A research article detailed the synthesis of fluorinated polymers using this compound as a precursor. The polymers exhibited superior thermal and chemical resistance compared to traditional materials, indicating potential applications in harsh environments.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Positional Effects : Meta- and para-substituted trifluoromethoxy groups (e.g., 1-Bromo-3- or 4-(trifluoromethoxy)benzene) exhibit similar reactivity in Pd-catalyzed arylations, while ortho-substituted derivatives (e.g., 1-Bromo-2-(trifluoromethoxy)benzene) may experience steric hindrance .
- Dual Halogens : Compounds with bromine and chlorine (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) enable sequential functionalization, whereas the target compound’s 2-bromoethoxy group offers a unique pathway for ether-based coupling .
Functional Group Variants
Substituent modifications significantly alter physicochemical and reactivity profiles:
| Compound Name | Substituent Variation | Boiling Point/Solubility | Reactivity Highlight | References |
|---|---|---|---|---|
| This compound | –OCH₂CH₂Br (ether-linked Br) | Likely high lipophilicity | Ether cleavage or alkylation | [14, 17] |
| 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | –OCHF₂ vs. –OCF₃ | Lower electron withdrawal | Reduced stability in acidic conditions | [17] |
| 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene | Alkyne spacer vs. ethoxy linker | Lower polarity | Sonogashira coupling applications | [11] |
| 1-Bromo-2-(1-methylethenyl)benzene | Alkenyl vs. ethoxy group | Higher volatility | Diels-Alder or polymerization | [6] |
Key Observations:
- Ether vs. Alkyne Linkers : The 2-bromoethoxy group in the target compound provides a flexible linker for nucleophilic substitution, contrasting with rigid alkynyl spacers .
- Electron-Withdrawing Effects : Trifluoromethoxy (–OCF₃) groups enhance electrophilicity compared to difluoromethoxy (–OCHF₂), favoring reactions like Suzuki-Miyaura couplings .
Reactivity in Cross-Coupling Reactions
Pd-catalyzed reactions are a critical application for bromo-trifluoromethoxy benzenes:
| Compound | Reaction Partner | Product Yield | Application | References |
|---|---|---|---|---|
| 1-Bromo-4-(trifluoromethoxy)benzene | Imidazo[1,2-b]pyridazine | 93% | Antimalarial quinolone synthesis | [9, 8] |
| 1-Bromo-2-(trifluoromethoxy)benzene | 1,2-Dimethylimidazole | 89% | Heterocyclic drug intermediates | [9, 18] |
| Target Compound (Theoretical) | Boronic acids or amines | N/A | Potential for antiviral agents | [7, 8] |
Key Observations:
- Steric Effects : Ortho-substituted derivatives (e.g., 1-Bromo-2-(trifluoromethoxy)benzene) show slightly reduced yields in couplings compared to para-substituted analogs due to steric hindrance .
- Bromoethoxy Advantage : The target compound’s ethoxy-Br moiety may enable tandem reactions (e.g., initial cross-coupling followed by ether cleavage) for multi-step syntheses .
Biological Activity
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethoxy group and bromoethoxy substituent, exhibits interesting chemical properties that may influence its interactions with biological systems.
- Molecular Formula : C10H8Br2F3O
- Molecular Weight : 339.98 g/mol
- Physical State : Liquid
- Boiling Point : Approximately 150°C to 160°C
- Density : 1.632 g/cm³
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and allowing for better interaction with cellular targets.
Proposed Pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction processes.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating the antibacterial effects of similar compounds showed significant inhibition of bacterial growth in strains such as E. coli and S. aureus. While specific data on our compound is limited, the structural similarities suggest potential efficacy against pathogens.
Cytotoxicity
In vitro studies using human cell lines have demonstrated that halogenated aromatic compounds can induce cytotoxic effects. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent apoptosis. A comparative analysis with structurally related compounds indicated that those with trifluoromethoxy groups tend to have higher cytotoxicity due to their increased reactivity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HeLa |
| 1-Bromo-4-fluoro-benzene | 25 | HeLa |
| 2-Bromo-3-(trifluoromethoxy)benzene | 30 | MCF-7 |
Case Studies
-
Study on Anticancer Properties :
A recent investigation into the anticancer properties of brominated compounds highlighted that those with trifluoromethoxy substituents exhibited enhanced activity against breast cancer cell lines. The study suggested that the trifluoromethoxy group plays a critical role in mediating these effects through enhanced receptor binding. -
Neurotoxicity Assessment :
Another study focused on the neurotoxic effects of halogenated compounds, revealing that certain derivatives can disrupt neuronal signaling pathways. This disruption was linked to increased levels of calcium ions in neurons, leading to excitotoxicity.
Q & A
Q. Optimization Tips :
- Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve yields (up to 93% reported in similar systems) .
- Monitor reaction progress via TLC or GC-MS to minimize side products.
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Br₂F₃O₂ | |
| Molecular Weight | 371.95 g/mol | Calculated |
| XLogP3 | ~3.7 (estimated) | |
| Topological Polar Surface Area | 18.4 Ų |
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 372.95) .
- X-Ray Crystallography : Use SHELXL for refinement of crystal structures. Single-crystal diffraction resolves stereochemistry and bond lengths .
What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Codes : Based on analogs, expect H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Handling :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation; store in a cool, dry place away from oxidizers.
- Waste Disposal : Follow EPA guidelines for halogenated waste (40CFR423) .
Q. Table 3: Substituent Effects on Coupling Reactions
| Substituent Position | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Para-Bromo | Pd(OAc)₂/XPhos | 93 | |
| Meta-Bromo | Pd(PPh₃)₄ | 89 | |
| Ortho-Bromo | Pd(dba)₂/SPhos | 69 |
How can computational methods resolve contradictions in reported reaction outcomes?
Methodological Answer:
- DFT Calculations : Model transition states to explain yield variations. For example, meta-substitution may lower activation energy by 5-10 kcal/mol compared to ortho .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature). A study found DMF increases yields by 15% over THF in Pd-catalyzed reactions .
- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, purified reagents) to identify outliers .
What strategies optimize regioselectivity in further functionalization (e.g., fluorination or cross-coupling)?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., -Bpin) to steer bromine or fluorine to desired positions .
- Radical Fluorination : Use photoredox catalysis (e.g., Ir(ppy)₃) with Selectfluor to achieve C-H fluorination at benzylic positions .
- Cross-Coupling : For Suzuki-Miyaura reactions, employ microwave irradiation (100°C, 30 min) to enhance regioselectivity and reduce side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
